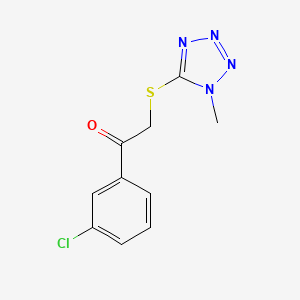
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one is a synthetic organic compound that features a chlorophenyl group, a tetrazole ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Thioether Formation: The thioether linkage is formed by reacting the tetrazole with a suitable thiol compound.
Final Coupling: The chlorophenyl group is introduced through a coupling reaction, often using a halogenated precursor and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving tetrazole and thioether groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and thioether linkage are often involved in hydrogen bonding and hydrophobic interactions, respectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethane: Lacks the ketone group.
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-sulfone: Contains a sulfone group instead of a thioether.
Uniqueness
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not found in similar compounds.
Eigenschaften
Molekularformel |
C10H9ClN4OS |
|---|---|
Molekulargewicht |
268.72 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C10H9ClN4OS/c1-15-10(12-13-14-15)17-6-9(16)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
UPAISKMOKXBFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


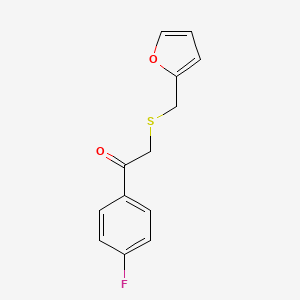
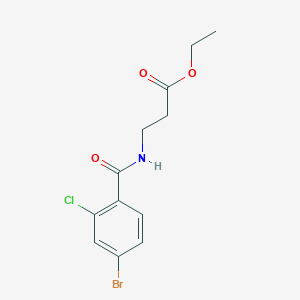
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)
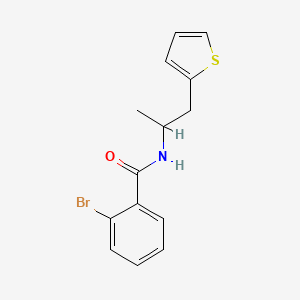
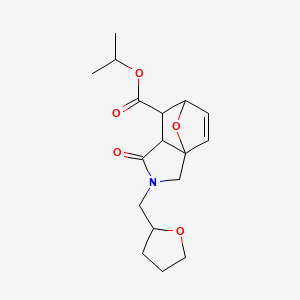
![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)
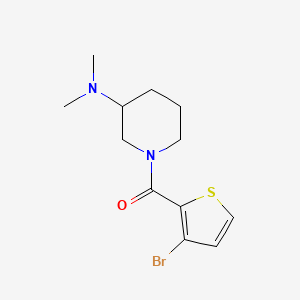
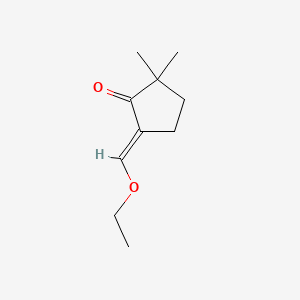
![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)
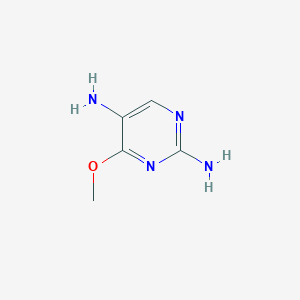
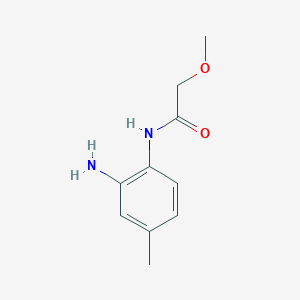
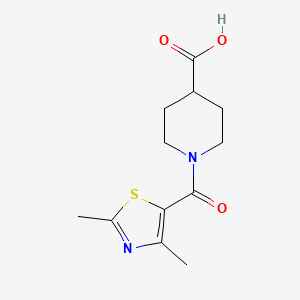
![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
